1-Oxo-2-[(pyrazin-2-ylcarbonyl)amino]-1,2-dihydroisoquinoline-4-carboxylic acid
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Overview
Description
1-Oxo-2-[(pyrazin-2-ylcarbonyl)amino]-1,2-dihydroisoquinoline-4-carboxylic acid is a complex organic compound with the molecular formula C15H10N4O4 and a molecular weight of 310.26 g/mol . This compound is characterized by its unique structure, which includes a pyrazine ring, an isoquinoline core, and a carboxylic acid group. It is often used in various scientific research applications due to its diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxo-2-[(pyrazin-2-ylcarbonyl)amino]-1,2-dihydroisoquinoline-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine to form the isoquinoline core.
Introduction of the Pyrazine Ring: The pyrazine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyrazine derivative reacts with the isoquinoline intermediate.
Formation of the Carboxylic Acid Group:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
1-Oxo-2-[(pyrazin-2-ylcarbonyl)amino]-1,2-dihydroisoquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound, such as reducing the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
1-Oxo-2-[(pyrazin-2-ylcarbonyl)amino]-1,2-dihydroisoquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 1-Oxo-2-[(pyrazin-2-ylcarbonyl)amino]-1,2-dihydroisoquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 1-Oxo-2-[(pyridin-2-ylcarbonyl)amino]-1,2-dihydroisoquinoline-4-carboxylic acid
- 1-Oxo-2-[(quinolin-2-ylcarbonyl)amino]-1,2-dihydroisoquinoline-4-carboxylic acid
- 1-Oxo-2-[(benzimidazol-2-ylcarbonyl)amino]-1,2-dihydroisoquinoline-4-carboxylic acid
Uniqueness
1-Oxo-2-[(pyrazin-2-ylcarbonyl)amino]-1,2-dihydroisoquinoline-4-carboxylic acid is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
1-oxo-2-(pyrazine-2-carbonylamino)isoquinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O4/c20-13(12-7-16-5-6-17-12)18-19-8-11(15(22)23)9-3-1-2-4-10(9)14(19)21/h1-8H,(H,18,20)(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWSJKJWNDZSLU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN(C2=O)NC(=O)C3=NC=CN=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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